Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) is a chemical compound with the molecular formula C6H10BrNO2. It is characterized by the presence of a cyclobutane ring, a carboxylic acid group, an amino group, and a bromomethyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions.
Amino Group Addition: The amino group is introduced via amination reactions.
Bromomethyl Group Addition: The bromomethyl group is added through bromination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutanecarboxylic acid, 1-amino-3-(chloromethyl)-, cis-(9CI)
- Cyclobutanecarboxylic acid, 1-amino-3-(fluoromethyl)-, cis-(9CI)
- Cyclobutanecarboxylic acid, 1-amino-3-(iodomethyl)-, cis-(9CI)
Uniqueness
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the bromomethyl group plays a crucial role in the compound’s behavior and interactions.
Properties
Molecular Formula |
C6H10BrNO2 |
---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
1-amino-3-(bromomethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10BrNO2/c7-3-4-1-6(8,2-4)5(9)10/h4H,1-3,8H2,(H,9,10) |
InChI Key |
MEPHBYFZBPRWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.